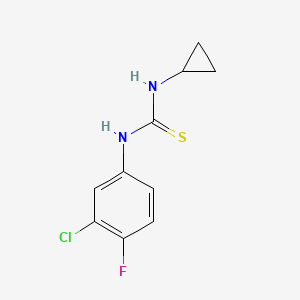
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cytokinin that promotes cell division and growth in plants. It has been used to increase fruit yield, improve fruit quality, and delay fruit senescence. CPPU has also been used to enhance the growth of ornamental plants and to improve the rooting of cuttings.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea acts as a cytokinin analog, promoting cell division and growth in plants. It binds to cytokinin receptors, leading to the activation of downstream signaling pathways that promote cell division and growth. This compound has been shown to increase the expression of genes involved in cell division and growth, leading to enhanced plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars and organic acids, which can improve fruit quality. This compound also increases the activity of antioxidant enzymes, which can protect plants from oxidative stress. Additionally, this compound has been shown to increase the concentration of endogenous cytokinins and auxins, which can promote plant growth and development.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has several advantages for use in lab experiments. It is a potent cytokinin that can promote cell division and growth in plants. It is also stable and easy to handle. However, this compound has some limitations. It is relatively expensive compared to other cytokinins, which can limit its use in large-scale experiments. Additionally, this compound has been shown to have phytotoxic effects at high concentrations, which can limit its use in some plant species.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea. One area of research is the development of new this compound analogs with improved properties, such as increased potency or reduced phytotoxicity. Another area of research is the elucidation of the signaling pathways involved in this compound-mediated plant growth and development. Additionally, the use of this compound in combination with other plant growth regulators, such as auxins and gibberellins, could be explored to enhance plant growth and development.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea can be synthesized through several methods, including the reaction of 3-chloro-4-fluoroaniline with cyclopropylisothiocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 212-215°C.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been extensively studied in plant research due to its cytokinin-like effects. It has been used to enhance fruit yield and quality in various crops, including grapes, apples, kiwifruit, and strawberries. This compound has been shown to increase fruit size, improve fruit color, and delay fruit ripening. This compound has also been used to enhance the growth and rooting of ornamental plants, such as roses and carnations.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-8-5-7(3-4-9(8)12)14-10(15)13-6-1-2-6/h3-6H,1-2H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYUAUFBAHRMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)
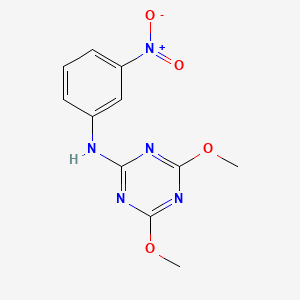
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
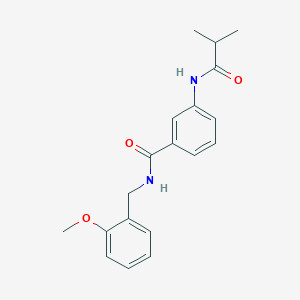
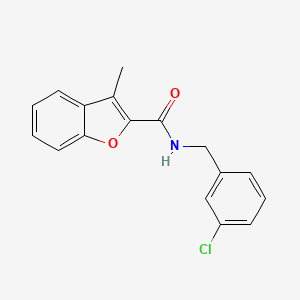
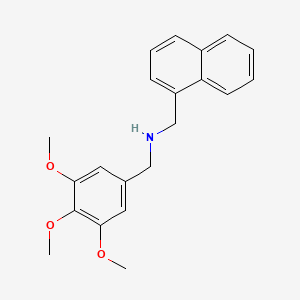
![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)
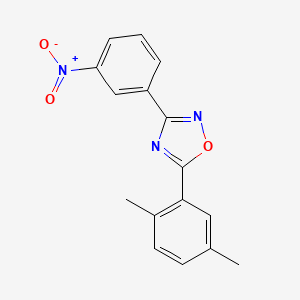
![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
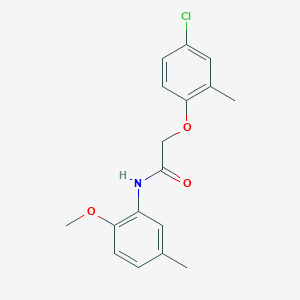
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)